molecular formula C14H8BrClN2O2 B13480804 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide

Cat. No.: B13480804
M. Wt: 351.58 g/mol
InChI Key: RHMPPMDYONLMDZ-UHFFFAOYSA-N
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Description

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of bromine, chlorine, and cyano groups attached to a benzene ring, making it a polysubstituted benzene derivative

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the following steps:

    Bromination: Introduction of a bromine atom to the benzene ring using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3).

    Chlorination: Introduction of a chlorine atom using chlorine (Cl2) in the presence of iron(III) chloride (FeCl3).

    Cyanation: Introduction of a cyano group using a cyanating agent like copper(I) cyanide (CuCN).

    Amidation: Formation of the benzamide group by reacting the substituted benzene with an amine and a carbonyl source.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine or chlorine atoms can be replaced by nucleophiles such as hydroxide ions (OH-) or amines.

    Electrophilic Aromatic Substitution: The benzene ring can undergo further substitution reactions with electrophiles.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Bromination: Br2/FeBr3

    Chlorination: Cl2/FeCl3

    Cyanation: CuCN

    Reduction: LiAlH4

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Electrophilic Aromatic Substitution: Formation of polysubstituted benzene derivatives.

    Reduction: Formation of amine derivatives.

Scientific Research Applications

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Potential use in the development of bioactive compounds for pharmaceutical research.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electron-withdrawing groups like cyano and halogens can influence its reactivity and binding affinity to these targets.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-chlorobenzamide
  • 4-Bromo-2-cyanobenzamide
  • 3-Chloro-4-cyanophenoxybenzamide

Uniqueness

4-Bromo-2-(3-chloro-4-cyanophenoxy)benzamide is unique due to the specific combination of substituents on the benzene ring, which can impart distinct chemical and biological properties. The presence of both bromine and chlorine atoms, along with a cyano group, makes it a versatile compound for various applications.

Properties

Molecular Formula

C14H8BrClN2O2

Molecular Weight

351.58 g/mol

IUPAC Name

4-bromo-2-(3-chloro-4-cyanophenoxy)benzamide

InChI

InChI=1S/C14H8BrClN2O2/c15-9-2-4-11(14(18)19)13(5-9)20-10-3-1-8(7-17)12(16)6-10/h1-6H,(H2,18,19)

InChI Key

RHMPPMDYONLMDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1OC2=C(C=CC(=C2)Br)C(=O)N)Cl)C#N

Origin of Product

United States

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